molecular formula C17H16N2O B257762 2-(4-methylphenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone

2-(4-methylphenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone

Cat. No. B257762
M. Wt: 264.32 g/mol
InChI Key: CLWUSQCXNDAZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPDP or MPDPH, and it is a member of the pyridazinone family of compounds.

Scientific Research Applications

MPDP has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities in animal models. MPDP has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of MPDP is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines. MPDP has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
MPDP has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the activation of nuclear factor kappa B (NF-kB), which is a key regulator of inflammation. MPDP has been found to reduce pain and fever in animal models, which is consistent with its analgesic and antipyretic activities.

Advantages and Limitations for Lab Experiments

MPDP is a relatively stable compound that can be easily synthesized in the laboratory. It has been extensively studied in animal models and has shown promising results in various therapeutic applications. However, its potential toxicity and side effects have not been fully evaluated, and further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on MPDP. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. MPDP has been shown to have neuroprotective effects and may be useful in preventing or slowing the progression of these diseases.
Another area of interest is the development of new synthetic methods for MPDP that are more efficient and environmentally friendly. This could lead to the production of MPDP on a larger scale and at a lower cost.
In conclusion, MPDP is a chemical compound that has shown promising results in various therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully evaluate its safety and efficacy in humans and to explore its potential in new therapeutic applications.

Synthesis Methods

The synthesis of MPDP involves the condensation of 4-methylbenzaldehyde and phenylhydrazine in the presence of acetic anhydride. The resulting product is then treated with hydrochloric acid to give MPDP as a white crystalline solid. This method has been optimized to produce high yields of MPDP with excellent purity.

properties

Product Name

2-(4-methylphenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

2-(4-methylphenyl)-6-phenyl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C17H16N2O/c1-13-7-9-15(10-8-13)19-17(20)12-11-16(18-19)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3

InChI Key

CLWUSQCXNDAZKO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)CCC(=N2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CCC(=N2)C3=CC=CC=C3

Origin of Product

United States

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